molecular formula C16H16N2O4S B2547566 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea CAS No. 404905-33-5

1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea

Cat. No. B2547566
CAS RN: 404905-33-5
M. Wt: 332.37
InChI Key: HQGBVGWNOXPYBO-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea, also known as 3-APMSU, is a synthetic compound with a wide range of applications in scientific research. It is an organosulfur compound that has been used in various studies to investigate its biochemical and physiological effects.

Scientific Research Applications

Catalytic Processes

One application involves the use of rhenium(V) oxo phosphine complexes and methyltrioxorhenium as catalysts for the oxidation of sulfides to sulfoxides, using urea-hydrogen peroxide as the oxidant. This process highlights the role of urea derivatives in facilitating clean and partial enantioselective oxidation of sulfides, with implications for developing more efficient and environmentally friendly oxidation processes (Gunaratne et al., 1998).

Synthesis of Complex Molecules

Research has shown the synthesis of ureidobenzenesulfonyl chlorides, including derivatives of N-3-acetylphenyl-urea, through reactions with chlorosulfonic acid. These compounds serve as intermediates for further chemical transformations, suggesting their utility in the synthesis of a wide range of chemically complex and potentially biologically active molecules (Akhtar et al., 1977).

Molecular Interactions and Device Assembly

Urea derivatives have been studied for their role in the self-assembly of molecular devices. For example, cyclodextrin complexation studies have used urea-linked cyclodextrins to explore the photoisomerization of stilbene derivatives. These studies contribute to the understanding of how molecular interactions can be harnessed for the construction of nanoscale devices and sensors (Lock et al., 2004).

Green Chemistry and Environmental Applications

Sulfonyl ureas have been recognized for their role in advancing crop protection technology, particularly as environmentally friendly herbicides. Their mode of action, inhibiting key enzymes required for weed cell growth, combined with low mammalian toxicity, underscores the importance of sulfonyl urea derivatives in developing sustainable agricultural practices (Gilbile et al., 2017).

properties

IUPAC Name

1-(3-acetylphenyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11-6-8-15(9-7-11)23(21,22)18-16(20)17-14-5-3-4-13(10-14)12(2)19/h3-10H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGBVGWNOXPYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea

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